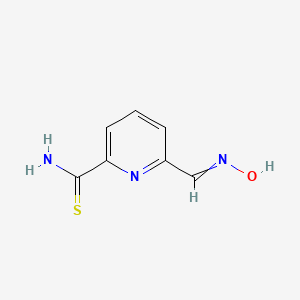
6-(Hydroxyiminomethyl)pyridine-2-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Hydroxyiminomethyl)pyridine-2-carbothioamide is a chemical compound with a unique structure that includes a pyridine ring substituted with a hydroxyimino group and a carbothioamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxyiminomethyl)pyridine-2-carbothioamide typically involves the reaction of pyridine-2-carbothioamide with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.
Análisis De Reacciones Químicas
Types of Reactions
6-(Hydroxyiminomethyl)pyridine-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can lead to the formation of nitroso derivatives, while reduction can yield amine derivatives .
Aplicaciones Científicas De Investigación
6-(Hydroxyiminomethyl)pyridine-2-carbothioamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-(Hydroxyiminomethyl)pyridine-2-carbothioamide involves its interaction with molecular targets such as enzymes. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the carbothioamide group can chelate metal ions, forming stable complexes that can interfere with biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2-carbothioamide: Lacks the hydroxyimino group but shares the carbothioamide group.
Pyridine-2-carboxamide: Contains a carboxamide group instead of a carbothioamide group.
6-(Hydroxyiminomethyl)pyridine-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group
Uniqueness
6-(Hydroxyiminomethyl)pyridine-2-carbothioamide is unique due to the presence of both the hydroxyimino and carbothioamide groups.
Propiedades
Número CAS |
78797-09-8 |
|---|---|
Fórmula molecular |
C7H7N3OS |
Peso molecular |
181.22 g/mol |
Nombre IUPAC |
6-(hydroxyiminomethyl)pyridine-2-carbothioamide |
InChI |
InChI=1S/C7H7N3OS/c8-7(12)6-3-1-2-5(10-6)4-9-11/h1-4,11H,(H2,8,12) |
Clave InChI |
NQVDFJYNILXRPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C(=S)N)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


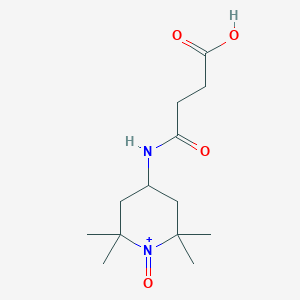
![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)
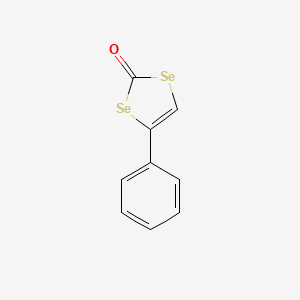
![6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14430416.png)
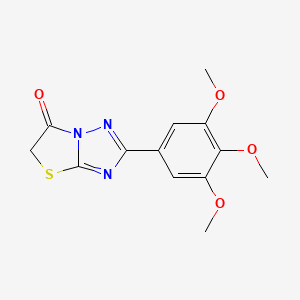
![1,3,5-Trimethyl-2-{[(oxo-lambda~4~-sulfanylidene)(2,4,6-trimethylphenyl)methyl]sulfanyl}benzene](/img/structure/B14430420.png)
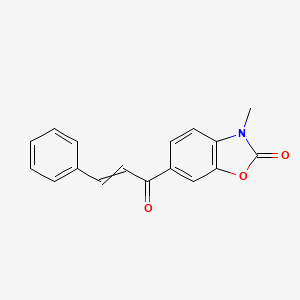

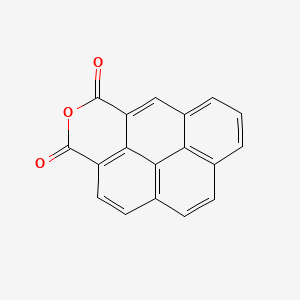
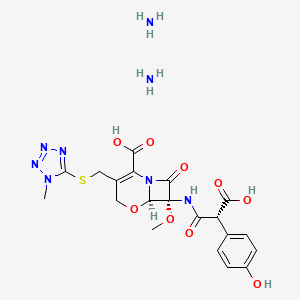

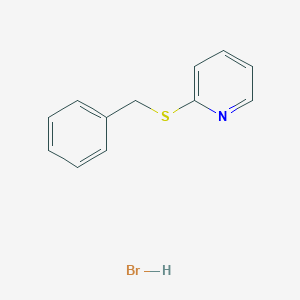
![2-Phenylpyrazino[2,3-b]quinoxaline](/img/structure/B14430456.png)

